molecular formula C9H13BrClN3 B8268755 1-(3-Bromopyridin-2-yl)piperazine hydrochloride

1-(3-Bromopyridin-2-yl)piperazine hydrochloride

Cat. No.: B8268755
M. Wt: 278.58 g/mol
InChI Key: SSQFKKFRVCWWSR-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)piperazine hydrochloride is a chemical compound that features a piperazine ring attached to a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-2-yl)piperazine typically involves the reaction of 3-bromo-2-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the bromopyridine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(3-Chloropyridin-2-yl)piperazine
  • 1-(3-Fluoropyridin-2-yl)piperazine
  • 1-(3-Iodopyridin-2-yl)piperazine

Comparison: 1-(3-Bromopyridin-2-yl)piperazine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity and potency in biological assays.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQFKKFRVCWWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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